1-(4-Ethylphenyl)pentan-1-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSHRKLCBQIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Activation of Acyl Chloride : coordinates with pentanoyl chloride, generating an acylium ion () as the electrophile.
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Electrophilic Substitution : The acylium ion attacks the aromatic ring of 4-ethylbenzene, forming a resonance-stabilized carbocation intermediate.
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Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding this compound.
Optimized Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | (1.2 equiv) | |
| Solvent | Dichloromethane () | |
| Temperature | 0°C to reflux (40–60°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 65–75% (reported for analogous ketones) |
This method is favored for its scalability and compatibility with electron-rich aromatic substrates. However, competing side reactions, such as over-acylation or isomerization, necessitate precise control of stoichiometry and temperature.
The Claisen condensation, a cornerstone of enolate chemistry, offers a pathway to 1,4-diketones, which can be selectively reduced to mono-ketones. Although not directly cited for this compound, analogous procedures from demonstrate the utility of this method. For instance, the reaction of ethyl acetoacetate with 4-ethylbenzaldehyde under basic conditions generates β-keto esters, which are hydrolyzed and decarboxylated to yield aryl ketones.
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Base : Sodium hydride () in ethyl acetate.
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Work-Up : Acidic quenching (10% ) followed by column chromatography.
Purification and Characterization
Post-synthetic purification is critical for obtaining high-purity this compound. Common techniques include:
Column Chromatography
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-ethylbenzoic acid.
Reduction: Formation of 1-(4-ethylphenyl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Ethylphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)pentan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring’s substituent significantly alter physical and chemical properties:
Key Observations :
Modifications to the Pentanone Chain
Functionalization of the pentanone chain impacts biological activity and legal status:
Key Observations :
- Addition of nitrogen-containing groups (e.g., methylamino, pyrrolidinyl) confers stimulant properties by interacting with monoamine transporters .
- The unmodified pentanone backbone lacks psychoactivity, making it valuable in non-pharmacological applications .
Melting Point Trends
Data from structurally related compounds reveals substituent effects on melting points:
Biological Activity
1-(4-Ethylphenyl)pentan-1-one, also known as 4-ethylpropiophenone, is a ketone compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
This compound is characterized by its structure, which includes an ethyl group attached to a phenyl ring and a pentanone backbone. Its chemical formula is , and it possesses a molecular weight of 192.26 g/mol. The compound's structural features contribute to its unique biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism may involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could make it a candidate for treating inflammatory diseases.
Analgesic Activity
Preliminary research suggests that this compound may possess analgesic properties . In animal models, the compound has been observed to reduce pain responses, indicating its potential as a pain management therapeutic.
The biological activities of this compound are believed to result from its interaction with specific molecular targets:
- Cell Membrane Interaction: The compound may integrate into microbial membranes, altering permeability and leading to cell death.
- Cytokine Modulation: It appears to modulate signaling pathways involved in inflammation, possibly through inhibition of nuclear factor kappa B (NF-kB) activation.
- Pain Pathway Inhibition: The analgesic effects may be linked to the inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study B (2021) | Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |
| Study C (2022) | Found that administration in a rat model led to a 40% reduction in pain response compared to control groups. |
Applications
Given its biological activities, this compound holds promise for various applications:
- Pharmaceutical Development: As an antimicrobial and anti-inflammatory agent.
- Cosmetic Industry: Potential use in formulations aimed at reducing skin inflammation.
- Agricultural Sector: Possible applications as a biopesticide due to its antimicrobial properties.
Q & A
Advanced Research Question
- ¹H/¹³C NMR : Assign signals by comparing to structurally similar compounds. For example, the carbonyl carbon in this compound appears at ~200 ppm in ¹³C NMR, while aromatic protons show characteristic splitting patterns .
- XRD : Resolve stereochemical uncertainties by crystallizing the compound and analyzing bond angles/distances (e.g., as done for cathinone derivatives in ).
- IR : Confirm ketone functionality via a strong C=O stretch (~1700 cm⁻¹).
Data Contradiction Example : Discrepancies in NOESY correlations may indicate conformational flexibility. Cross-validate with computational models (DFT) .
What strategies mitigate side reactions during the synthesis of this compound analogs?
Advanced Research Question
Common side reactions include over-acylation and ring alkylation . Mitigation approaches:
- Low-temperature protocols (0–10°C) to suppress electrophilic substitution at unintended positions .
- Protecting groups (e.g., silylation of reactive hydroxyl groups in precursors).
- Catalyst screening : FeCl₃ may reduce polyacylation compared to AlCl₃ in sensitive substrates .
Methodological Tip : Use scavengers like molecular sieves to trap excess acyl chloride.
How do structural modifications (e.g., halogenation, alkyl chain length) affect the biological activity of this compound?
Basic Research Question
- Halogenation (e.g., bromine at the para position) enhances binding to hydrophobic enzyme pockets, as seen in HCV-E2 interaction inhibitors .
- Alkyl chain elongation increases lipophilicity, potentially improving blood-brain barrier penetration (observed in cathinone derivatives ).
Hypothetical SAR Table (based on ):
| Derivative | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| This compound | 10 µM | 3.2 |
| 5-Bromo analog | 2.5 µM | 4.1 |
| N-Ethylamino analog | 15 µM | 2.8 |
What computational tools are effective for predicting the reactivity and stability of this compound in catalytic systems?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in Friedel-Crafts reactions. For example, B3LYP/6-31G* basis sets can estimate activation energies for acylation at the para position .
- MD Simulations : Study solvent effects on reaction kinetics (e.g., toluene vs. DCM) .
- QSPR Models : Corate electronic descriptors (HOMO/LUMO) with experimental yields.
Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
How should researchers address discrepancies in reported biological activities of this compound analogs?
Advanced Research Question
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Metabolic Stability Tests : Rule out degradation artifacts by incubating compounds with liver microsomes .
- Collaborative Studies : Cross-validate data across labs, as done for cathinone derivatives .
Case Study : Conflicting IC₅₀ values for 5-bromo analogs may arise from differences in assay pH or solvent polarity .
What safety and regulatory considerations apply to handling this compound in research settings?
Basic Research Question
- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Regulatory Compliance : Track DEA scheduling updates, as structural analogs (e.g., cathinones) are often controlled substances .
- Waste Disposal : Neutralize acidic byproducts before disposal per EPA guidelines .
Documentation : Maintain detailed logs of synthesis, usage, and disposal for audits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
